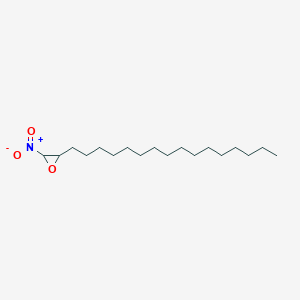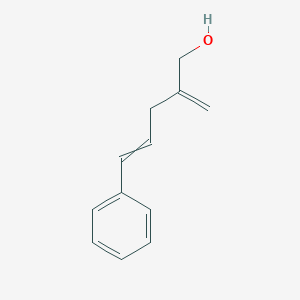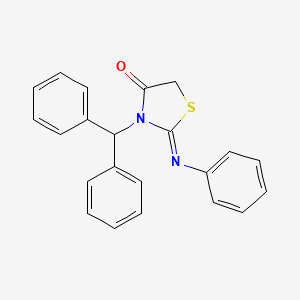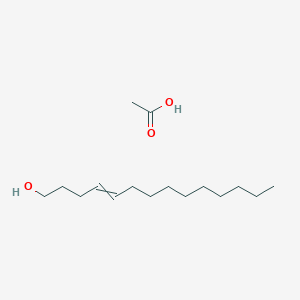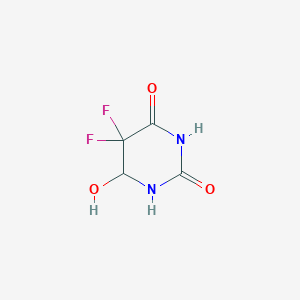
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione typically involves the fluorination of a suitable pyrimidine precursor. Common methods include:
Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Substitution: Starting from a halogenated pyrimidine and reacting with a fluoride source such as potassium fluoride (KF) in a polar aprotic solvent.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The choice of fluorinating agents and solvents is critical to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, potentially converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a fully reduced pyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to nucleotides.
Medicine: Possible applications in drug design and development, particularly in antiviral or anticancer therapies.
Industry: Use in the development of advanced materials with specific properties imparted by the fluorine atoms.
作用機序
The mechanism of action of 5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking natural nucleotides and interfering with biological processes. The fluorine atoms can enhance binding affinity and selectivity for molecular targets.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
6-Fluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
5,5-Difluoro-6-hydroxydihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of two fluorine atoms and a hydroxyl group, which may confer distinct chemical and biological properties compared to other fluorinated pyrimidines.
特性
CAS番号 |
55052-50-1 |
|---|---|
分子式 |
C4H4F2N2O3 |
分子量 |
166.08 g/mol |
IUPAC名 |
5,5-difluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
InChIキー |
YQCRQILNIAPESZ-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(=O)NC(=O)N1)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


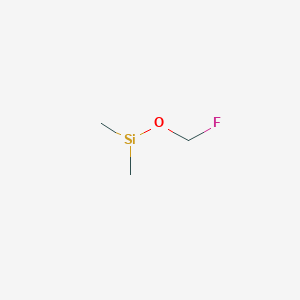
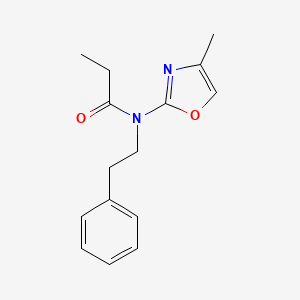
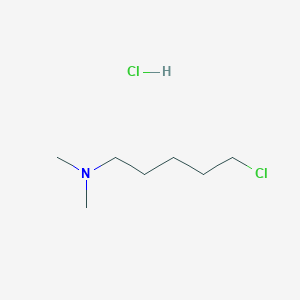
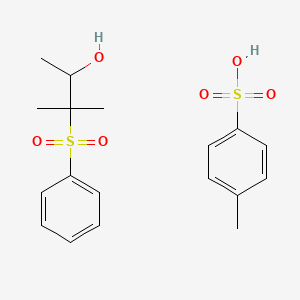
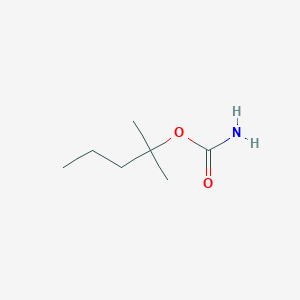
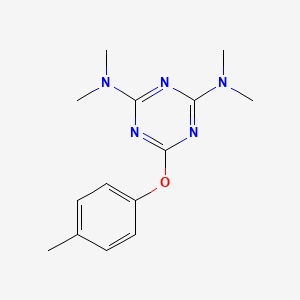

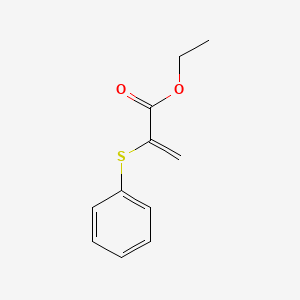
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
